molecular formula C21H28O5 B1238136 Caesaljapin

Caesaljapin

Cat. No.: B1238136
M. Wt: 360.4 g/mol
InChI Key: BUDZNKDGXHMPRO-ISGQYPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caesaljapin is a cassane-type furanoditerpenoid primarily isolated from the seeds of Caesalpinia decapetala (syn. C. japonica), a plant species renowned for its diverse diterpenoid content . Structurally, it belongs to the cassane family, characterized by a fused tetracyclic framework with a furan ring at C-17 and a methyl group at C-19 (Fig. 1). Key functional groups include a methoxycarbonyl substituent at C-4 and hydroxyl or acetyl modifications at other positions, which influence its physicochemical and bioactive properties .

Initial studies by Ogawa et al. (1992) confirmed its structure using NMR and mass spectrometry . Subsequent research has identified this compound in the ethyl acetate-soluble fractions of C. decapetala seeds, alongside related compounds such as caesaljaponins A/B and caesalacetal .

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(4S,6aS,7R,11bS)-4-methoxycarbonyl-4,7-dimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-11b-carboxylic acid

InChI

InChI=1S/C21H28O5/c1-12-13-5-6-17-20(2,19(24)25-3)8-4-9-21(17,18(22)23)15(13)11-16-14(12)7-10-26-16/h7,10,12-13,15,17H,4-6,8-9,11H2,1-3H3,(H,22,23)/t12-,13+,15?,17?,20+,21+/m1/s1

InChI Key

BUDZNKDGXHMPRO-ISGQYPEVSA-N

SMILES

CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC

Isomeric SMILES

C[C@@H]1[C@@H]2CCC3[C@@](CCC[C@@]3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC

Canonical SMILES

CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC

Synonyms

caesaljapin

Origin of Product

United States

Comparison with Similar Compounds

Cassane diterpenoids share a core tetracyclic scaffold but differ in substituent groups, oxidation patterns, and biological activities. Below is a detailed comparison of Caesaljapin with structurally and functionally related compounds.

Structural Analogues from Caesalpinia Species
Table 1: Structural Comparison of this compound and Derivatives
Compound Source Key Structural Features Reference
This compound C. decapetala seeds C-4 methoxycarbonyl, C-2/C-7 unmodified
2-Hydroxythis compound C. decapetala seeds Hydroxyl group at C-2
2,7-Dihydroxythis compound C. decapetala seeds Hydroxyl groups at C-2 and C-7
This compound B C. mimosoides roots C-4 methoxycarbonyl, R1=R2=H (no substituents)
This compound C C. mimosoides roots C-4 methoxycarbonyl, C-2 acetylated
Phanginin S C. sappan seeds C-4 dimethylcarboxylate, methyl ester at C-19

Key Observations :

  • Acetylation (e.g., this compound C) or esterification (e.g., Phanginin S) modifies bioactivity by altering electron density and steric effects .
Bioactivity Comparison
Table 2: Bioactivity of this compound and Related Compounds
Compound Bioactivity Key Findings Reference
This compound Larvicidal (anti-A. albopictus) LC50 = 9 µg/mL
Caesalacetal Larvicidal (anti-A. albopictus) LC50 = 3 µg/mL (3× more potent than this compound)
Phanginin S Cytotoxic (cancer cells) Induces apoptosis via mitochondrial pathways
Caesaljaponin A Anti-inflammatory Inhibits NF-κB signaling in macrophages

Key Observations :

  • Larvicidal Activity : Caesalacetal’s higher potency than this compound may stem from its additional acetyl group, enhancing lipid solubility and target binding .
  • Cytotoxicity : Phanginin S’s dimethylcarboxylate groups likely enhance interactions with cellular enzymes, promoting pro-apoptotic effects .
  • Structural-Activity Relationship (SAR) : Hydrophobic substituents (e.g., acetyl, methoxy) correlate with increased bioactivity, while polar groups (e.g., hydroxyl) may reduce efficacy in membrane-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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